Procodazole

Catalog No.
S003992
CAS No.
23249-97-0
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procodazole

CAS Number

23249-97-0

Product Name

Procodazole

IUPAC Name

3-(1H-benzimidazol-2-yl)propanoic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

XYWJNTOURDMTPI-UHFFFAOYSA-N

SMILES

Array

Synonyms

benzimidazolyl-2-propionic acid, procodazol, propazole, propazole, monosodium salt

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)O

The exact mass of the compound Procodazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760399. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Procodazole (3-(1H-benzimidazole-2) propanoic acid) is a benzimidazole derivative characterized by its dual functionality as a non-specific immunopotentiator and a Carbonic Anhydrase IX (CA IX) inhibitor . For procurement and material selection, its value lies in its defined molecular weight (190.20 g/mol), high purity availability (typically >98%), and established in vivo formulation protocols . Unlike generic benzimidazole building blocks, Procodazole offers a specific propanoic acid substitution at the 2-position, granting it distinct solubility parameters and targeted biological activities, making it a highly reproducible reagent for oncology, immunology, and antiparasitic research workflows.

Substituting Procodazole with generic benzimidazole bases or standard sulfonamide-based CA inhibitors (like acetazolamide) fundamentally alters experimental outcomes . Generic benzimidazoles lack the propanoic acid moiety required for Procodazole's specific CA IX binding affinity and immunomodulatory effects. Conversely, classical CA inhibitors rely on a sulfonamide zinc-binding group, which may introduce unwanted off-target effects or cross-reactivity in specific assay environments . Furthermore, unvalidated structural analogs often suffer from unpredictable aqueous precipitation in vivo, whereas Procodazole has established multi-solvent protocols (e.g., PEG300/Tween-80 systems) that guarantee reproducible systemic delivery .

Non-Sulfonamide Carbonic Anhydrase IX (CA IX) Inhibition

Procodazole demonstrates a targeted inhibition of Carbonic Anhydrase IX with an IC50 of 8.35 μM . This provides a critical non-sulfonamide structural alternative for researchers studying tumor microenvironment pH regulation, contrasting with classical sulfonamide inhibitors (e.g., acetazolamide) which represent a different chemical class .

Evidence DimensionCA IX Inhibition (IC50)
Target Compound Data8.35 μM
Comparator Or BaselineClassical Sulfonamide Inhibitors (e.g., Acetazolamide)
Quantified DifferenceDistinct benzimidazole-based binding mechanism vs. sulfonamide zinc-binding
ConditionsIn vitro enzymatic assay

Allows researchers to probe CA IX pathways without the off-target profiles or structural limitations associated with traditional sulfonamide drugs.

Validated Co-Solvent Formulation for In Vivo Dosing

A major hurdle in benzimidazole procurement is poor aqueous solubility. Procodazole overcomes this with a validated co-solvent protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) that yields a clear, stable solution at ≥2.5 mg/mL, outperforming unformulated analogs that often crash out of solution and cause erratic dosing .

Evidence DimensionIn vivo formulation stability
Target Compound DataClear solution at ≥2.5 mg/mL
Comparator Or BaselineUnformulated benzimidazole analogs
Quantified DifferencePredictable clear solution vs. unpredictable suspension/precipitation
Conditions10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline vehicle

Eliminates the need for costly and time-consuming custom formulation development prior to systemic animal studies.

Quantifiable Systemic Efficacy in Mammalian Models

Procodazole's systemic bioavailability is quantitatively validated by its in vivo performance, demonstrating a 63.8% reduction in worm burden in Toxocara canis-infected models when dosed at 50 mg/animal over 28 days . This establishes a clear baseline for systemic activity compared to untreated controls or poorly absorbed analogs.

Evidence DimensionIn vivo worm burden reduction
Target Compound Data63.8% reduction
Comparator Or BaselineUntreated baseline
Quantified Difference63.8% improvement in clearance
ConditionsOral dosing, 50 mg/animal, 28-day canine model

Provides buyers with a de-risked, functionally validated compound for systemic infectious disease and immunology modeling.

Long-Term Reagent Stability in DMSO

Procodazole exhibits high solubility in anhydrous DMSO (up to 38-60 mg/mL) and maintains chemical integrity for up to 2 years at -80°C or 1 year at -20°C . This robust stability profile ensures consistent assay performance over long-term research campaigns, unlike moisture-sensitive analogs that degrade rapidly in solution .

Evidence DimensionStock solution shelf life
Target Compound Data2 years at -80°C (in DMSO)
Comparator Or BaselineMoisture-sensitive or unstable structural analogs
Quantified DifferenceGuaranteed multi-year stability vs. rapid degradation
ConditionsAnhydrous DMSO, -80°C storage

Maximizes procurement ROI by reducing reagent waste and ensuring batch-to-batch reproducibility across extended studies.

Tumor Microenvironment and Hypoxia Modeling

Due to its validated CA IX inhibition (IC50 = 8.35 μM) and unique non-sulfonamide structure, Procodazole is the right choice for oncology assays focused on pH regulation and hypoxia, particularly when sulfonamide cross-reactivity must be avoided .

Preclinical Infectious Disease and Antiparasitic Screening

Supported by its validated in vivo formulation (yielding clear solutions at ≥2.5 mg/mL) and proven systemic efficacy, this compound is ideal for oral dosing studies targeting complex parasitic infections or broad-spectrum bacterial/viral immunomodulation .

Benzimidazole Scaffold Drug Repurposing

As a stable, easily solubilized benzimidazole derivative with a propanoic acid side chain, Procodazole serves as a high-quality reference material or starting point for medicinal chemistry programs aiming to repurpose immunopotentiators for novel therapeutic indications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.074227566 Da

Monoisotopic Mass

190.074227566 Da

Heavy Atom Count

14

UNII

SG5IU7FD3R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23249-97-0

Wikipedia

Procodazole

Dates

Last modified: 09-12-2023

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